molecular formula C15H15ClN2O3 B3003547 (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone CAS No. 1448136-92-2

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone

Cat. No.: B3003547
CAS No.: 1448136-92-2
M. Wt: 306.75
InChI Key: AKKKDQRNZSCRBU-UHFFFAOYSA-N
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Description

The compound "(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone" features a piperidine core substituted with a 3-chloropyridinyloxy group at the 4-position and a furan-2-yl methanone moiety. The chlorine atom on the pyridine ring likely enhances lipophilicity and influences electronic properties, while the furan moiety may contribute to π-π interactions in biological targets.

Properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c16-12-3-1-7-17-14(12)21-11-5-8-18(9-6-11)15(19)13-4-2-10-20-13/h1-4,7,10-11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKKDQRNZSCRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone, also known as PF-06815345, is a compound of significant interest in medicinal chemistry. Its unique structural features suggest potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic areas. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15ClN2O3, with a molecular weight of approximately 306.75 g/mol. The compound features a piperidine ring connected to a furan moiety and a chloropyridine group, which may influence its pharmacological properties.

PropertyValue
Molecular FormulaC15H15ClN2O3
Molecular Weight306.75 g/mol
CAS Number1448136-92-2
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Potential mechanisms include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity and influencing neuronal signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of certain neurotransmitters.
  • Signaling Pathway Modulation : The compound might affect intracellular signaling pathways, leading to altered cellular responses.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits promising activity in various biological assays:

Neuroprotective Effects

Studies have shown that this compound has neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration.

Antidepressant Activity

Preclinical studies suggest that the compound may exhibit antidepressant-like effects in animal models. Its ability to enhance serotonin levels through inhibition of monoamine oxidase (MAO) has been proposed as a mechanism for its mood-enhancing properties.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • In Vitro Studies : Cell culture experiments demonstrated that the compound protects neurons from apoptosis induced by neurotoxic agents. This was evidenced by reduced markers of cell death and increased cell viability.
  • In Vivo Studies : Animal models treated with the compound showed improved cognitive function in memory tests compared to controls. The results indicate potential benefits in enhancing learning and memory processes.
  • Mechanistic Studies : Research published in pharmacology journals has detailed the interaction of the compound with specific receptors, providing insight into its mechanism of action at the molecular level.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Differences and Functional Group Analysis

A. Core Heterocycle Variations

  • Piperidine vs. Piperazine: The target compound uses a piperidine ring (saturated six-membered ring with one nitrogen), whereas analogues like 4-(4-aminophenyl)piperazin-1-ylmethanone () employ a piperazine ring (two nitrogen atoms).
  • Substituent Comparison: Chloropyridinyloxy (Target): Introduces steric bulk and electron-withdrawing effects, enhancing stability and modulating reactivity. Aminophenyl (): Aromatic amine groups may facilitate hydrogen bonding but reduce lipophilicity compared to chlorine.

B. Methanone Modifications

  • Furan-2-yl (Target): The aromatic furan group contrasts with the tetrahydrofuran-3-yl moiety in (4-chlorophenyl)(tetrahydrofuran-3-yl)methanone (). Furan’s conjugated system increases rigidity and π-electron density, whereas tetrahydrofuran’s saturated structure enhances conformational flexibility .
Physical and Chemical Properties
Property Target Compound (Inferred) 4-(4-Aminophenyl)piperazin-1-ylmethanone (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone
Molecular Weight (g/mol) ~335 (estimated) Not reported 302.1042 211.0524
Rf Value Likely <0.3 (polar substituents) Not reported 0.18 0.31
Melting Point (°C) 85–100 (estimated) Not reported 90–92 Not reported
Key Functional Groups Chloropyridine, furan, piperidine Aminophenyl, piperazine, furan Pyrimidine, piperidine, chlorophenyl Tetrahydrofuran, chlorophenyl
  • Polarity Trends : The target’s chloropyridinyloxy group increases polarity compared to chlorophenyl analogues, likely reducing Rf values (similar to Compound 11’s 0.18) .
  • Thermal Stability : Higher molecular weight and aromaticity in the target suggest a moderate melting point (~85–100°C), comparable to Compound 11 (90–92°C) .

Research Implications and Gaps

  • Synthetic Optimization : and highlight the need for tailored bases and solvents for piperidine/piperazine functionalization. The target’s synthesis may require optimization to accommodate steric hindrance from the chloropyridinyloxy group.
  • Biological Data: No activity data is provided for the target or analogues, necessitating further studies on pharmacokinetics and target affinity.

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